Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu
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Overview
Description
Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu is a peptide composed of ten amino acids: aspartic acid, glycine, proline, threonine, glycine, glutamic acid, proline, glutamine, glutamine, and glutamic acid. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of peptides like this compound is often automated using peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions: Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters and carbodiimides are often used for amino acid substitution.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in studying protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This binding can trigger a cascade of molecular events, leading to various cellular responses. The molecular targets and pathways involved can vary widely, depending on the peptide’s sequence and structure.
Comparison with Similar Compounds
Gly-Pro: A dipeptide with similar structural properties.
Pro-Glu-His: A tripeptide with different functional groups but similar peptide bonds.
Ser-Thr: Another dipeptide with hydroxyl-containing amino acids.
Uniqueness: Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu is unique due to its specific sequence and the presence of multiple glutamic acid and glutamine residues. This composition can influence its solubility, stability, and interactions with other molecules, making it distinct from other peptides.
Properties
CAS No. |
1054604-83-9 |
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Molecular Formula |
C42H64N12O20 |
Molecular Weight |
1057.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C42H64N12O20/c1-19(55)34(52-39(70)25-4-2-14-53(25)30(59)18-47-35(66)20(43)16-33(64)65)40(71)46-17-29(58)48-23(8-12-31(60)61)41(72)54-15-3-5-26(54)38(69)50-22(7-11-28(45)57)36(67)49-21(6-10-27(44)56)37(68)51-24(42(73)74)9-13-32(62)63/h19-26,34,55H,2-18,43H2,1H3,(H2,44,56)(H2,45,57)(H,46,71)(H,47,66)(H,48,58)(H,49,67)(H,50,69)(H,51,68)(H,52,70)(H,60,61)(H,62,63)(H,64,65)(H,73,74)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
InChI Key |
AITIQWNATVCWPR-JATBZIBASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)N)O |
Origin of Product |
United States |
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